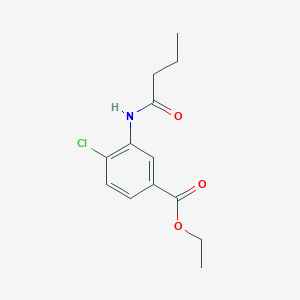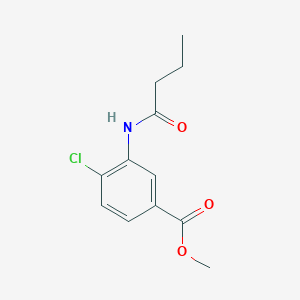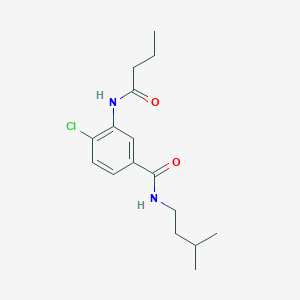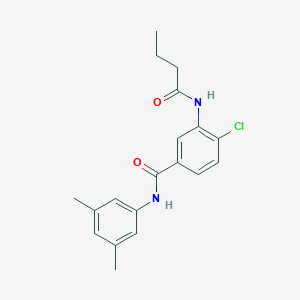![molecular formula C18H19NO4 B309352 Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, also known as PMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoate family and is commonly used as a tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves its ability to bind to specific proteins and enzymes in biological systems. This binding can lead to changes in the activity of these proteins and enzymes, which can then affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects, including the activation of protein kinase C (PKC) and the induction of cellular differentiation. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study the effects of these interactions in a controlled environment. However, one limitation of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, including the development of new methods for its synthesis and purification, as well as the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate and its effects on biological systems.
Méthodes De Synthèse
The synthesis of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves the reaction between 2-hydroxy-5-nitrobenzoic acid and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propyl alcohol to yield Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate.
Applications De Recherche Scientifique
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein binding sites and as a tool for the study of enzyme kinetics. It has also been used in the study of the role of cell signaling pathways in cancer and other diseases.
Propriétés
Nom du produit |
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-10-23-18(22)15-11-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Clé InChI |
CFRQFHNRELJHOC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
SMILES canonique |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)